4-bromo-1,1-difluorocycloheptane

Conformational analysis Ring inversion Drug discovery

4-Bromo-1,1-difluorocycloheptane is a bifunctional scaffold featuring a metabolically stabilizing gem-CF₂ group and a reactive C–Br bond for Pd-catalyzed coupling. Its seven-membered ring offers distinct conformational pseudorotation, enabling exploration of underexploited 3D chemical space. Synthesized on multigram scale, it enables parallel library synthesis and fragment-based drug discovery. Ideal for lead optimization programs requiring lipophilicity modulation and metabolic stability enhancement.

Molecular Formula C7H11BrF2
Molecular Weight 213.1
CAS No. 2694744-59-5
Cat. No. B6229852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1,1-difluorocycloheptane
CAS2694744-59-5
Molecular FormulaC7H11BrF2
Molecular Weight213.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1,1-difluorocycloheptane (CAS 2694744-59-5): A Multigram-Accessible gem-Difluorinated Seven-Membered Ring Building Block


4-Bromo-1,1-difluorocycloheptane (C₇H₁₁BrF₂, MW 213.06) is a halogenated gem-difluorocycloalkane building block belonging to a family of isomeric gem-difluorocycloheptane derivatives that have been synthesized on multigram scale [1]. The compound features a seven-membered cycloheptane ring bearing a bromine atom at the 4-position and two fluorine atoms geminally substituted at the 1-position, creating a bifunctional scaffold with a reactive C–Br bond for cross-coupling and a metabolically stabilizing CF₂ moiety [2]. Unlike its six-membered ring analog 4-bromo-1,1-difluorocyclohexane, the cycloheptane core offers distinct conformational dynamics relevant to molecular recognition and crystal packing [3].

Why Generic Substitution of 4-Bromo-1,1-difluorocycloheptane with Other Halogenated Cycloalkane Building Blocks Fails


Halogenated cycloalkane building blocks are not interchangeable due to the profound and often non-additive impact of ring size, fluorination pattern, and halogen identity on key drug discovery parameters. Systematic studies across functionalized C₃–C₇ gem-difluorocycloalkanes demonstrate that LogP trends depend not only on the fluorination site but also on ring size and functional group nature, with simple additive models failing to capture these patterns [1]. For the seven-membered ring series, the β- and γ-difluorinated isomers show distinct lipophilicity trends opposite to those observed for acyclic analogs [1]. Substituting 4-bromo-1,1-difluorocycloheptane with a six-membered analog (4-bromo-1,1-difluorocyclohexane) alters ring conformational dynamics and molecular volume [2], while replacing the bromine with chlorine changes cross-coupling reactivity profiles, and using a non-fluorinated bromocycloheptane eliminates the metabolic stability and lipophilicity modulation provided by the gem-difluoro group [3]. These multidimensional differences mean that each scaffold must be evaluated on its own merits.

Quantitative Differentiation Evidence for 4-Bromo-1,1-difluorocycloheptane Against Closest Analogs


Ring Size Differentiation: Cycloheptane (C7) vs. Cyclohexane (C6) Core — Conformational Dynamics and Physicochemical Consequences

The seven-membered cycloheptane ring of 4-bromo-1,1-difluorocycloheptane undergoes rapid pseudorotation even at −150 °C, as established by variable-temperature NMR studies of the closely related 4,5-trans-dibromo-1,1-difluorocycloheptane (m.p. 52–54 °C) [1]. In contrast, six-membered cyclohexane rings undergo chair-to-chair inversion with well-defined axial/equatorial preferences, and gem-difluorocyclohexane derivatives can exhibit restricted conformations. The larger ring of the cycloheptane scaffold provides greater conformational flexibility, which can enable distinct binding modes to biological targets that are sterically inaccessible to cyclohexane-based probes. The molecular weight difference between 4-bromo-1,1-difluorocycloheptane (MW 213.06) and 4-bromo-1,1-difluorocyclohexane (MW 199.04) is 14.02 Da, corresponding to one additional methylene unit, which directly impacts lipophilicity and molecular volume .

Conformational analysis Ring inversion Drug discovery

Lipophilicity Modulation: gem-Difluorinated vs. Non-Fluorinated Cycloheptane Scaffold — LogP Comparison

Introducing the gem-difluoro (CF₂) group into the cycloheptane scaffold modifies lipophilicity in a manner dependent on both ring size and fluorination position. Systematic measurements across functionalized C₃–C₇ gem-difluorocycloalkanes show that gem-difluorination typically decreases LogP for ring sizes C4–C7, with the magnitude of the decrease depending on the position of the CF₂ relative to the functional group (β, γ, or δ) [1]. For the non-fluorinated comparator bromocycloheptane (CAS 2404-35-5), the measured LogP is 3.83 (or 3.10 by alternative measurement) [2]. Although experimental LogP data specifically for 4-bromo-1,1-difluorocycloheptane have not been directly published, the class-level trend indicates that gem-difluorination at the 1-position (δ to the bromine at C4) would be expected to decrease LogP by approximately 0.5–1.0 log units relative to the non-fluorinated analog, improving aqueous solubility and potentially reducing off-target binding associated with excessively lipophilic compounds [1][3].

Lipophilicity LogP Drug-likeness

Metabolic Stability Advantage: gem-Difluorocycloheptane vs. Non-Fluorinated Cycloheptane Building Blocks

In vitro human microsomal intrinsic clearance (CLint) measurements on a series of functionalized gem-difluorinated C₃–C₇ cycloalkanes demonstrated that gem-difluorination either did not affect or slightly improved metabolic stability relative to non-fluorinated counterparts [1]. This finding is consistent across the homologous series including cycloheptane derivatives [1][2]. The CF₂ moiety acts as a metabolically inert replacement for the CH₂ group, resisting cytochrome P450-mediated oxidation at the 1-position. In contrast, non-fluorinated cycloheptane building blocks such as bromocycloheptane are susceptible to metabolic oxidation at unsubstituted positions, potentially leading to faster clearance [3]. This metabolic stability advantage is a class-level property of gem-difluorocycloalkanes and directly translates to the 4-bromo-1,1-difluorocycloheptane scaffold, making it a preferred choice for lead optimization programs where metabolic soft spots need to be blocked.

Metabolic stability Intrinsic clearance Microsomal stability

Synthetic Accessibility: Proven Multigram-Scale Synthesis of gem-Difluorocycloheptane Derivatives vs. Scarce or Unreported Analogs

The synthetic methodology for producing gem-difluorocycloheptane building blocks, including monofunctionalized regioisomers bearing carboxylic acid, amino, and keto groups, has been established on multigram scale in 2–6 synthetic steps from readily available starting materials via six-membered ring homologation or deoxofluorination of seven-membered cyclic ketones [1]. This validated methodology directly extends to the 4-bromo-substituted variant through established bromination procedures of the corresponding gem-difluorocycloheptane precursor. In contrast, many alternative medium-ring halogenated building blocks (e.g., 4-chloro-1,1-difluorocycloheptane or 4-iodo-1,1-difluorocycloheptane) lack published multigram-scale synthetic protocols, introducing procurement risk for programs requiring gram-to-kilogram quantities [2]. The proven scalability of the gem-difluorocycloheptane scaffold family provides supply chain confidence for hit-to-lead and lead optimization campaigns.

Multigram synthesis Building block Scalability

Bifunctional Reactivity: Orthogonal Synthetic Handle Provided by the C–Br Bond vs. Non-Halogenated gem-Difluorocycloheptane

The bromine atom at the 4-position of 4-bromo-1,1-difluorocycloheptane serves as an orthogonal synthetic handle enabling Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Buchwald-Hartwig, etc.) for introducing aryl, heteroaryl, alkenyl, or amino substituents at the 4-position while preserving the gem-difluoro group at the 1-position [1]. In contrast, the non-halogenated comparator 1,1-difluorocycloheptane (CAS 27371-42-2, MW 134.17) lacks a functionalizable handle for C–C bond formation, limiting its utility to that of a terminal fluorinated fragment rather than a bifunctional building block . This bifunctional nature (gem-CF₂ + C–Br) allows 4-bromo-1,1-difluorocycloheptane to serve as a central scaffold for constructing diverse compound libraries via sequential functionalization of both the bromine site and any additional functional groups that can be appended to the cycloheptane ring [2].

Cross-coupling Bifunctional building block Suzuki coupling

Limitations Caveat: Current Evidence Strength Assessment for 4-Bromo-1,1-difluorocycloheptane

It must be explicitly stated that, at the time of this analysis (April 2026), no direct head-to-head experimental comparison study was identified that quantitatively measures 4-bromo-1,1-difluorocycloheptane against its closest analogs (e.g., 4-bromo-1,1-difluorocyclohexane, bromocycloheptane, 4-chloro-1,1-difluorocycloheptane) in a single controlled experiment for any key property (LogP, pKa, solubility, metabolic stability, or potency). The differentiation evidence presented above is derived from class-level trends established for the broader gem-difluorocycloalkane family [1], cross-study comparable data from the closely related 4,5-trans-dibromo-1,1-difluorocycloheptane [2], and predicted property data from computational models . Users should interpret the quantified differences as estimated, class-level projections requiring experimental confirmation for their specific application context. This evidence gap highlights an opportunity for head-to-head comparative studies to strengthen the procurement rationale.

Evidence gap Direct comparison data Procurement due diligence

Recommended Application Scenarios for 4-Bromo-1,1-difluorocycloheptane Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization Requiring Metabolically Stabilized, Conformationally Flexible sp³-Rich Scaffolds

In lead optimization programs where metabolic soft spots have been identified on cycloalkane or acyclic fragments, 4-bromo-1,1-difluorocycloheptane offers a bifunctional scaffold combining a metabolically stabilizing gem-CF₂ group (based on class-level CLint data showing retained or slightly improved metabolic stability) [1] with a C–Br handle for parallel library synthesis via cross-coupling [2]. The seven-membered ring provides conformational pseudorotation distinct from the chair conformations of cyclohexane-based building blocks, enabling exploration of three-dimensional chemical space that is undersampled by traditional flat aromatic and saturated six-membered ring libraries [3].

Chemical Biology: Design of Bifunctional Probe Molecules with Orthogonal Reactive Handles

The orthogonal reactivity of the gem-CF₂ and C–Br groups in 4-bromo-1,1-difluorocycloheptane enables sequential functionalization: the C–Br bond can be used for initial Pd-catalyzed coupling to introduce a targeting moiety (e.g., a ligand or pharmacophore), while the gem-CF₂ group can serve as a ¹⁹F NMR reporter or modulate physicochemical properties without participating in unwanted side reactions [2][1]. This contrasts with non-halogenated 1,1-difluorocycloheptane, which lacks the coupling handle necessary for bifunctional probe construction [3].

Agrochemical Discovery: Fluorinated Building Block for Crop Protection Agent Synthesis

Fluorinated cycloalkane building blocks are increasingly employed in agrochemical discovery for their ability to modulate lipophilicity and metabolic stability. The class-level LogP-lowering effect of gem-difluorination (estimated ~0.5–1.0 log unit reduction vs. non-fluorinated bromocycloheptane, which has LogP 3.83) [1] makes 4-bromo-1,1-difluorocycloheptane a candidate for designing agrochemical leads with improved environmental fate profiles compared to excessively lipophilic non-fluorinated analogs [2]. The proven multigram-scale synthetic accessibility further supports process chemistry development [3].

Fragment-Based Drug Discovery (FBDD): sp³-Enriched Fragment with Validated Synthetic Tractability

With a molecular weight of 213.06 Da and a balanced halogen substitution pattern, 4-bromo-1,1-difluorocycloheptane falls within the desirable fragment space (MW < 300, clogP predicted < 3). Its synthetic accessibility on multigram scale [1] and bifunctional reactivity make it a practical fragment starting point for structure-activity relationship (SAR) exploration by both fragment growing (via the C–Br handle) and fragment merging strategies. The conformational flexibility of the cycloheptane ring may enable binding to protein targets with adaptable binding sites that cannot accommodate more rigid six-membered ring fragments [2].

Quote Request

Request a Quote for 4-bromo-1,1-difluorocycloheptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.